
2-(2-Ethoxy-4-formylphenoxy)acetamide
Overview
Description
2-(2-Ethoxy-4-formylphenoxy)acetamide is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and an acetamide group attached to a phenoxy ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-ethoxy-4-formylphenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 2-(2-Ethoxy-4-carboxyphenoxy)acetamide
Reduction: 2-(2-Ethoxy-4-hydroxymethylphenoxy)acetamide
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of acetamide compounds, including 2-(2-Ethoxy-4-formylphenoxy)acetamide, exhibit notable analgesic and anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammation and pain responses .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial potential. Studies have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) observed were comparable to established antibiotics, indicating a promising role in treating bacterial infections .
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have shown the ability to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle regulators. Further research is required to elucidate the specific pathways involved in its anticancer effects .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Analgesic Studies : A study published in the Journal of Medicinal Chemistry investigated the analgesic effects of acetamide derivatives, including this compound. Results indicated a significant reduction in pain response in animal models, supporting its potential use as an analgesic agent.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported the effectiveness of this compound against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.
- Cancer Research : A study in Cancer Letters explored the apoptotic effects of acetamide derivatives on human cancer cell lines. The findings suggested that this compound could trigger apoptosis through specific signaling pathways, warranting further investigation into its anticancer properties.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The ethoxy and acetamide groups may also contribute to the compound’s overall bioactivity by influencing its solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-4-formylphenoxy)acetamide
- 2-(2-Ethoxy-4-hydroxyphenoxy)acetamide
- 2-(2-Ethoxy-4-methylphenoxy)acetamide
Uniqueness
2-(2-Ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both an ethoxy and a formyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The formyl group, in particular, allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research .
Biological Activity
2-(2-Ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an ethoxy group and a formyl substituent on a phenoxy moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of the ethoxy and formyl groups, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
- Cytotoxic Effects : There is evidence indicating that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Antioxidant Activity
Studies have demonstrated that compounds similar to this compound can effectively scavenge free radicals. For instance, the DPPH assay (a common method for evaluating antioxidant activity) showed promising results for structural analogs, suggesting that the formyl group enhances electron donation capabilities, leading to increased radical scavenging activity .
Antimicrobial Properties
A study investigated the antimicrobial effects of various phenolic compounds, including derivatives of this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, highlighting its potential application in developing new antimicrobial agents .
Cytotoxicity Studies
In vitro assays conducted on human tumor cell lines demonstrated that this compound exhibits cytotoxicity. The compound was tested against multiple cancer cell lines, with results indicating an IC50 value in the micromolar range, suggesting effective growth inhibition .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key features and activities of selected analogs:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide | Cyclohexyl group; similar formyl structure | Potentially higher cytotoxicity |
N-(4-methoxyphenyl)-N-cyclohexylacetamide | Lacks formyl group; retains phenolic character | Reduced antioxidant activity |
4-(cyclohexylamino)-3-methylbenzenesulfonamide | Contains sulfonamide group | Different solubility and reactivity profiles |
The comparison illustrates how variations in substituents influence the biological properties of these compounds.
Case Studies
- Antioxidant Mechanism : A recent study explored the mechanism by which phenolic compounds exert their antioxidant effects. It was found that the presence of electron-donating groups like ethoxy enhances radical scavenging through hydrogen atom transfer .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various phenoxides against breast cancer cells. The study revealed that derivatives with formyl groups exhibited enhanced cytotoxicity compared to their non-formyl counterparts .
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 2-(2-Ethoxy-4-formylphenoxy)acetamide with high purity?
The synthesis typically involves sequential functionalization of a phenolic precursor. Key steps include:
- Etherification : Reacting 2-ethoxy-4-formylphenol with chloroacetamide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide backbone .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, validated by HPLC .
- Critical Parameters : Maintain pH 8–9 during etherification to avoid hydrolysis of the formyl group. Use anhydrous solvents to prevent side reactions .
Q. Basic: Which spectroscopic techniques are essential for structural confirmation?
- NMR : and NMR to identify ethoxy (δ 1.3–1.5 ppm, triplet), formyl (δ 9.8–10.0 ppm, singlet), and acetamide (δ 2.1–2.3 ppm, singlet) groups .
- IR : Confirm carbonyl stretches (C=O at ~1680 cm) and amide N–H (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 223.23 .
Q. Advanced: How can researchers resolve contradictions in 1H^1H1H NMR data for intermediates?
Discrepancies in splitting patterns or chemical shifts often arise from:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- Dynamic Exchange : Use variable-temperature NMR to detect rotameric equilibria in the acetamide moiety .
- X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure (e.g., using SHELXL for refinement) .
Q. Advanced: What strategies optimize the formyl group’s stability during synthesis?
- Protection-Deprotection : Temporarily protect the formyl group as a dioxolane acetal (using ethylene glycol/H) during harsh reactions .
- Low-Temperature Reactions : Conduct formylation steps at 0–5°C to minimize oxidation or aldol condensation .
- Inert Atmosphere : Use N₂ or Ar to prevent aerial oxidation of the aldehyde .
Q. Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or tyrosinase inhibition (IC₅₀ < 50 µM in related acetamides) .
- Antimicrobial Screening : Disc diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL) .
Q. Advanced: How can computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the acetamide-target complex .
- QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with bioactivity using Hammett constants .
Q. Advanced: What analytical challenges arise in quantifying degradation products?
- HPLC Method Development : Use a C18 column (5 µm, 250 mm) with gradient elution (acetonitrile/0.1% TFA) to separate hydrolyzed byproducts (e.g., free formic acid) .
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 48 hr), and acidic/alkaline conditions to identify major degradation pathways .
Q. Basic: What storage conditions ensure long-term stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation of the acetamide group .
- Stability Data : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation .
Q. Advanced: How can toxicity be assessed in preclinical models?
- In Vitro : HepG2 cell viability assay (LD₅₀ > 100 µM) and Ames test for mutagenicity .
- In Vivo : Acute toxicity in BALB/c mice (oral LD₅₀ > 2000 mg/kg) and histopathological analysis of liver/kidney .
Q. Advanced: What strategies improve solubility for pharmacological studies?
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-15-10-5-8(6-13)3-4-9(10)16-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAIFXRICURVNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804187 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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